5,5-Dimethyl-6-nitrohexan-3-one

Description

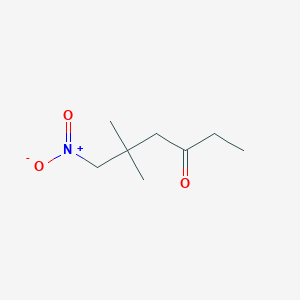

5,5-Dimethyl-6-nitrohexan-3-one is a branched aliphatic ketone with a nitro substituent. Its molecular structure comprises a six-carbon chain (hexan-3-one backbone) featuring two methyl groups at the C5 position and a nitro group (-NO₂) at C6. The ketone group at C3 and the electron-withdrawing nitro group create a unique electronic environment, influencing its reactivity and physical properties. While direct thermodynamic or spectroscopic data for this compound are scarce in publicly available literature, comparisons with structurally or functionally related compounds can provide insights into its behavior.

Properties

CAS No. |

61856-73-3 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5,5-dimethyl-6-nitrohexan-3-one |

InChI |

InChI=1S/C8H15NO3/c1-4-7(10)5-8(2,3)6-9(11)12/h4-6H2,1-3H3 |

InChI Key |

BMOMKSWVSQUXQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(C)(C)C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-6-nitrohexan-3-one can be achieved through several methods. One common approach involves the nitration of 5,5-dimethylhexan-3-one. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-6-nitrohexan-3-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro derivatives with higher oxidation states.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of 5,5-dimethyl-6-aminohexan-3-one.

Substitution: Formation of substituted hexanones with various functional groups.

Scientific Research Applications

Chemistry: 5,5-Dimethyl-6-nitrohexan-3-one is used as a building block in organic synthesis

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction product, 5,5-dimethyl-6-aminohexan-3-one, can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-6-nitrohexan-3-one involves its reactivity with various chemical reagents. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. The ketone group at the 3rd position also plays a crucial role in its reactivity, allowing for various chemical transformations.

Molecular Targets and Pathways: The compound can interact with nucleophiles, electrophiles, and reducing agents, leading to the formation of various products. The pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The nitro group’s electron-withdrawing nature polarizes the ketone, increasing its electrophilicity. This contrasts with 5,5-Dimethyl-1,3-dioxane, where the ether oxygen lacks such activating effects .

- Conjugation: Unlike the conjugated nitrocyclohexadienone in , the aliphatic nitro group in the target compound lacks resonance stabilization, making it more susceptible to reduction or nucleophilic substitution.

Thermodynamic and Physical Property Analysis

Table 2: Physical Properties of Selected Compounds

Discussion:

- Boiling Points : The target compound’s higher molecular weight and nitro group likely result in a boiling point exceeding nitroethane but lower than aromatic nitro compounds due to weaker intermolecular forces .

- Solubility: The ketone and nitro groups enhance polarity, favoring solubility in polar aprotic solvents (e.g., dimethylformamide, listed in ), unlike 5,5-Dimethyl-1,3-dioxane, which is more soluble in nonpolar media .

Reactivity and Chemical Behavior

Nitro Group Reactivity:

- Reduction : The aliphatic nitro group in this compound can be reduced to an amine, analogous to nitroethane . However, steric hindrance from dimethyl groups may slow reaction kinetics.

- Electrophilicity : The ketone’s carbonyl carbon is more electrophilic than in 5,5-Dimethyl-1,3-dioxane, enabling nucleophilic additions (e.g., Grignard reactions) .

Stability:

- The absence of conjugation (unlike the compound in ) reduces stability, making the target compound more reactive under thermal or acidic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.